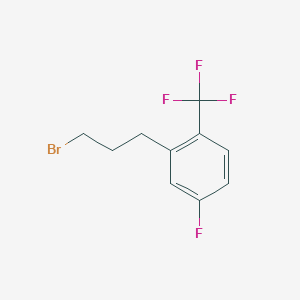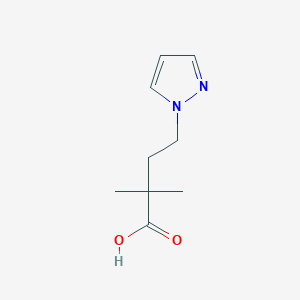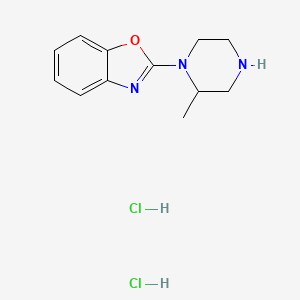![molecular formula C9H20N2 B13594497 rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine: is a chiral amine compound with a cyclopentane ring structure It is characterized by the presence of a dimethylamino group and a methyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyclopentane ring or the dimethylamino group, resulting in the formation of secondary amines or reduced ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and reduced cyclopentane derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopentane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-[(methylamino)methyl]-2-methylcyclopentan-1-amine
- rac-(1R,2S)-2-[(ethylamino)methyl]-2-methylcyclopentan-1-amine
- rac-(1R,2S)-2-[(propylamino)methyl]-2-methylcyclopentan-1-amine
Uniqueness
rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
(1S,2R)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-9(7-11(2)3)6-4-5-8(9)10/h8H,4-7,10H2,1-3H3/t8-,9+/m0/s1 |
Clave InChI |
MVXOYNMHNQKXHM-DTWKUNHWSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@@H]1N)CN(C)C |
SMILES canónico |
CC1(CCCC1N)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)





![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)





